![molecular formula C26H25N3O3S2 B2869590 2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690645-07-9](/img/structure/B2869590.png)
2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Description
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Related Compounds: Studies have analyzed the crystal structures of similar compounds, focusing on the conformation and intramolecular interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, indicating intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation (Subasri et al., 2016).
Antitumor Activity
- Synthesis and Antitumor Evaluation: A study synthesized a range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, revealing that many of these compounds displayed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).
Enzyme Inhibition
- Inhibition of Thymidylate Synthase and Dihydrofolate Reductase: Research has indicated that certain analogues of thieno[2,3-d]pyrimidine are potent inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important in DNA synthesis and cellular replication processes (Gangjee et al., 2008).
Antimicrobial Activity
- Antimicrobial Evaluation of Derivatives: Some derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Molecular Docking and Drug Likeness
- Quantum Chemical Insight and Drug Likeness: A novel antiviral active molecule, similar in structure, was synthesized and characterized, with a detailed analysis of intermolecular interactions and drug likeness based on Lipinski's rule. The molecule showed potential in docking against SARS-CoV-2 protein, indicating its antiviral potency (Mary et al., 2020).
properties
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17-9-11-18(12-10-17)21-15-33-24-23(21)25(31)29(19-6-3-2-4-7-19)26(28-24)34-16-22(30)27-14-20-8-5-13-32-20/h2-4,6-7,9-12,15,20H,5,8,13-14,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQAFMMXAQZJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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